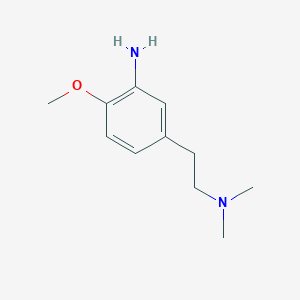![molecular formula C20H12N6O4 B13891268 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-nitro-2-benzimidazolyl)benzene is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. The compound is characterized by the presence of two benzimidazole rings substituted with nitro groups at the 5-position, connected through a benzene ring at the 1 and 3 positions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3-Bis(5-nitro-2-benzimidazolyl)benzene typically involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative, followed by nitration. One common method involves the reaction of o-phenylenediamine with terephthalic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the benzimidazole rings. The resulting compound is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro groups at the 5-position of the benzimidazole rings .
Chemical Reactions Analysis
1,3-Bis(5-nitro-2-benzimidazolyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.
Scientific Research Applications
1,3-Bis(5-nitro-2-benzimidazolyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for the development of new therapeutic agents.
Medicine: Its structural similarity to nucleotides allows it to interact with biological macromolecules, potentially leading to the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of optical sensors and materials for bioimaging and photovoltaics
Mechanism of Action
The mechanism of action of 1,3-Bis(5-nitro-2-benzimidazolyl)benzene involves its interaction with DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, causing strand breaks and inhibiting replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-Bis(5-nitro-2-benzimidazolyl)benzene can be compared with other benzimidazole derivatives such as:
2,6-Bis(6-nitrobenzimidazol-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring, exhibiting different chemical and biological properties.
5,6-Dimethylbenzimidazole: Lacks the nitro groups and has methyl groups instead, resulting in different reactivity and applications.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in the treatment of peptic ulcers, highlighting the diverse applications of benzimidazole compounds
Properties
Molecular Formula |
C20H12N6O4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H12N6O4/c27-25(28)13-4-6-15-17(9-13)23-19(21-15)11-2-1-3-12(8-11)20-22-16-7-5-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
RYAQGPPVZZXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)


![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)

![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)



